molecular formula C13H14N2OS B2908638 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 329226-32-6

6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No.: B2908638
CAS No.: 329226-32-6
M. Wt: 246.33
InChI Key: PQWDRHSDZGPZMY-UHFFFAOYSA-N
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Description

The 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a synthetic pyrimidinone derivative of interest in medicinal chemistry and antiviral research. Compounds based on the 4(3H)-pyrimidinone scaffold, particularly those with a sulfur-containing alkylthio chain at the C2 position and a benzyl group at the C6 position, have been extensively investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 . These inhibitors, part of the broader DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) and S-DABO (where oxygen is replaced with sulfur at C2) families, are known for their high specificity and low cytotoxicity . The 2-[(benzyl)sulfanyl] substitution, as seen in this compound, is a key feature that enhances potency and synthetic accessibility compared to their alkoxy counterparts . Researchers value this chemical class for probing structure-activity relationships (SARs) to develop novel antiviral agents with efficacy against wild-type and drug-resistant viral strains . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle all compounds with appropriate safety precautions.

Properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWDRHSDZGPZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone typically involves the reaction of 6-methyl-4(3H)-pyrimidinone with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrimidinone core using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and various nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated pyrimidinones or modified pyrimidinone cores.

    Substitution: Derivatives with different alkyl or aryl groups.

Scientific Research Applications

6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Sulfanyl Group Modifications
  • 6-Methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone (CAS 6328-58-1): Replacing the 4-methylbenzylsulfanyl group with a smaller methylsulfanyl group reduces steric bulk and hydrophobicity (logP ~1.5 vs. ~3.8 for the target compound). This decreases membrane permeability but may improve aqueous solubility .
  • 6-Amino-2-(benzylsulfanyl)-4(3H)-pyrimidinone: The absence of a methyl group on the benzyl ring (vs. However, the amino group at C-6 introduces hydrogen-bonding capacity, which is absent in the target compound .
Halogenated and Fluorinated Analogs
  • 2-[(4-Fluorophenyl)sulfanyl]-6-(1-methylpropoxy)pyrimidin-4(3H)-one :
    Fluorine substitution on the benzyl ring increases electronegativity and metabolic stability compared to the target’s 4-methyl group. This analog shows enhanced pharmacokinetic profiles in CNS-targeting drugs .

Substituent Variations at Position 6

  • 6-Amino-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone: Replacing the methyl group with an amino group at C-6 introduces a hydrogen-bond donor, improving interactions with polar residues in enzyme active sites (e.g., kinase inhibitors). However, this modification may increase cytotoxicity, as seen in analogs like ABPP (IC50 = 2.5 µM against MBT-2 tumors) .
  • 6-Methylpyrimidine-2,4(1H,3H)-dione :
    The additional ketone group at C-4 increases hydrogen-bond acceptor capacity, enhancing solubility but reducing cell permeability. This structural feature is critical in antipsychotics like risperidone .

Core Structure Modifications

  • However, this modification also raises molecular weight (344.49 g/mol vs.

Antitumor Activity

  • ABPP (2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone): Exhibits dose-dependent inhibition of MBT-2 bladder tumors (IC50 = 2.9 µM) via interferon induction. The bromo and phenyl groups at C-5 and C-6 enhance potency but introduce cytotoxicity (IC50 = 5.4 µM in healthy cells) .

Enzyme Inhibition

  • AM7 (c-Met Inhibitor): A pyrimidinone derivative with a trifluoromethylquinoline substituent shows IC50 = 2.5 µM against c-Met kinase. The bulky substituents highlight the importance of C-2 modifications in kinase binding .

Physicochemical and Pharmacokinetic Properties

Compound logP Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Features
Target Compound ~3.8 ~260 1 3 High lipophilicity, moderate solubility
6-Methyl-2-(methylsulfanyl)-pyrimidinone ~1.5 156.21 1 3 Improved solubility, reduced membrane permeability
ABPP ~2.9 268.08 2 3 High potency, significant cytotoxicity
6-Amino-2-(benzylsulfanyl)-pyrimidinone ~2.2 247.31 2 3 Enhanced target binding, potential toxicity

Biological Activity

Overview

6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a pyrimidinone derivative with a molecular formula of C13H14N2OS. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, including relevant data tables and research findings.

  • Molecular Formula : C13H14N2OS
  • Molecular Weight : 246.33 g/mol
  • CAS Number : 329226-32-6

Antimicrobial Properties

Research indicates that compounds similar to 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone exhibit significant antimicrobial activity. For instance, studies on thienopyrimidinones have shown potent antibacterial effects against various strains, suggesting that the pyrimidinone core may contribute to such activity.

Microbial Strain Activity Reference
Escherichia coliSignificant antibacterial activity
Staphylococcus aureusEffective against Gram-positive bacteria
Mycobacterium tuberculosisAntimycobacterial activity

The biological effects of 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone are hypothesized to stem from its interaction with various molecular targets. The sulfanyl group may enhance its reactivity, allowing it to bind effectively to enzymes involved in critical metabolic pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating various pyrimidinone derivatives demonstrated that modifications at the 2-position significantly influenced antibacterial potency. Compounds with similar structures exhibited MIC values indicating effective inhibition against Gram-negative and Gram-positive bacteria, reinforcing the potential of 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone in antimicrobial applications.
  • Cytotoxicity Assessment :
    In vitro assays have been conducted to assess the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that certain derivatives demonstrated selective cytotoxicity towards tumor cells while exhibiting minimal toxicity toward normal cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone?

The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, propargyl bromide can react with a thiopyrimidinone precursor under basic conditions (e.g., KOH/EtOH) to introduce the sulfanyl group. A nitro derivative may be synthesized via oxidation of a nitroso intermediate using tert-butyl hydroperoxide ( ). Key steps:

  • Thiolation : React 6-methyl-4(3H)-pyrimidinone with 4-methylbenzyl thiol in the presence of a base.
  • Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

  • Crystallization : Grow single crystals via slow evaporation in ethanol or DMSO.
  • Data collection : Use a Bruker diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Software like SHELXL for bond length/angle analysis (average C–C bond: 1.54 Å; S–C bond: 1.81 Å) .

Q. What spectroscopic techniques are used to validate purity?

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent integration (e.g., methylbenzyl protons at δ 2.35 ppm for CH3_3, δ 4.30 ppm for SCH2_2).
  • IR : Sulfanyl (S–H) stretch at ~2550 cm1^{-1} and carbonyl (C=O) at ~1680 cm1^{-1} .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict thermochemical properties of this compound?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for atomization energies (average error <2.4 kcal/mol). Steps:

  • Geometry optimization : Use a 6-31G(d,p) basis set.
  • Frequency analysis : Confirm absence of imaginary frequencies.
  • Thermochemistry : Calculate enthalpy of formation via isodesmic reactions .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts)?

  • Mechanistic studies : Use isotopic labeling (e.g., 34^{34}S) to track sulfanyl group migration.
  • Kinetic profiling : Monitor reaction intermediates via HPLC-MS at varying temperatures.
  • Computational validation : Compare DFT-derived activation energies for competing pathways .

Q. How is tautomerism in the pyrimidinone core addressed experimentally and computationally?

  • X-ray crystallography : Identifies dominant tautomer (e.g., 4(3H)-pyrimidinone vs. 4(1H)-tautomer).
  • NMR in DMSO-d6_6 : Detect slow exchange between tautomers via split signals.
  • DFT : Calculate relative stability (ΔG <1 kcal/mol favors the 4(3H)-form) .

Q. What are the methodological challenges in evaluating biological activity?

  • Target selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., pyrimidinone 5’-phosphate reductase, EC 1.1.1.302).
  • Assay design : Use NADH/NADPH-dependent enzymatic inhibition assays (IC50_{50} determination).
  • SAR studies : Modify substituents (e.g., methylbenzyl to chlorobenzyl) to optimize binding .

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